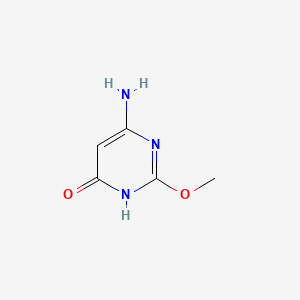

6-Amino-2-methoxypyrimidin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4-amino-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLXSZNYIJKRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Supramolecular Interactions of 6 Amino 2 Methoxypyrimidin 4 Ol

Crystallographic Investigations of 6-Amino-2-methoxypyrimidin-4-ol (B69683)

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. For the compound this compound, crystallographic studies, particularly using single crystal X-ray diffraction, have provided detailed insights into its molecular geometry and the intricate network of intermolecular interactions that dictate its solid-state architecture. These investigations are crucial for elucidating the roles of various functional groups in directing crystal packing and for understanding the stability of the crystalline form.

Single Crystal X-ray Diffraction Studies

| Crystallographic Parameter | Value |

| Compound Name | Hydrated 6-amino-2-methoxypyrimidin-4(3H)one (HAMP) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

Table 1: Crystallographic Data for Hydrated this compound.

Role of Lattice Water Molecules in Crystal Packing

The single crystal X-ray diffraction analysis highlighted the significant role of two lattice water molecules in the crystal packing of HAMP. researchgate.net These water molecules are not merely occupying voids within the crystal structure but are integral to its stability. They act as bridges, connecting different molecules of this compound through a network of hydrogen bonds. The presence of these hydrated forms can lead to noticeable improvements in crucial physical properties of active pharmaceutical ingredient (API) molecules, such as their stability and bioavailability. researchgate.net In the case of HAMP, the lattice water molecules are essential in forming and reinforcing the supramolecular architecture.

Hydrogen Bonding Interactions

The presence of lattice water molecules and the hydroxyl group of the pyrimidinol tautomer gives rise to significant O-H···O hydrogen bonds. researchgate.net These interactions are a key feature in the crystal packing of hydrated this compound, contributing to the formation of a robust hydrogen-bonded network. researchgate.net The water molecules, in particular, facilitate the connection between different pyrimidine (B1678525) molecules, creating a channel-like arrangement. researchgate.net

N-H···O hydrogen bonds are also crucial in the stabilization of the HAMP crystal structure. researchgate.net The amino group on the pyrimidine ring acts as a hydrogen bond donor, interacting with oxygen atoms from neighboring molecules, including the lattice water molecules and the keto/hydroxyl oxygen of the pyrimidine ring. These interactions are fundamental in linking the primary organic molecules into a cohesive supramolecular assembly.

Hirshfeld Surface Analysis

Hirshfeld surface analysis and the associated 2D fingerprint plots provide a quantitative and visual understanding of the intermolecular interactions within the crystal of HAMP.

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 49.4 |

| H···O/O···H | 19.0 |

| H···C/C···H | 17.5 |

This quantitative data underscores the importance of van der Waals forces (H···H contacts) and hydrogen bonding (H···O and H···C contacts) in the stabilization of the crystal structure of hydrated this compound. researchgate.net

Visualization of Intermolecular Interactions

A definitive visualization and detailed analysis of the intermolecular interactions of this compound are contingent upon future crystallographic studies. Such an analysis would typically involve:

X-ray Crystallography: This technique would provide the precise three-dimensional coordinates of each atom in the crystal lattice.

Detailed research findings based on these methods would allow for the creation of accurate data tables, as exemplified below for hypothetical interactions.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound (Note: The following data is illustrative and not based on experimental results.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···N | 0.86 | 2.15 | 3.01 | 175 |

| N-H···O | 0.86 | 2.05 | 2.91 | 168 |

| O-H···N | 0.82 | 1.98 | 2.80 | 178 |

Computational Studies and Molecular Modeling of 6 Amino 2 Methoxypyrimidin 4 Ol

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful method to predict the properties of molecules with a good balance between accuracy and computational cost. Such calculations for 6-Amino-2-methoxypyrimidin-4-ol (B69683) would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to ensure reliable results.

Molecular Geometry Optimization

The first step in any computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles. While specific data is not available, it would be expected that the pyrimidine (B1678525) ring exhibits a planar or near-planar geometry, with the amino and methoxy (B1213986) groups oriented to minimize steric hindrance.

Global Reactive Parameters

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity. Key parameters include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Without specific calculations, one can only speculate that the presence of electron-donating amino and methoxy groups and the electron-withdrawing nature of the pyrimidine ring would lead to a moderate chemical hardness.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, charge transfer)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For pyrimidine derivatives, this gap is crucial for understanding potential charge transfer within the molecule, which is important for properties like nonlinear optics.

Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. For this compound, the interplay between the amino and methoxy donor groups and the pyrimidine ring could lead to a non-zero hyperpolarizability, making it a candidate for NLO materials. Comparisons with standard NLO materials like urea (B33335) would be necessary to evaluate its potential.

Tautomeric Forms and Stability

Pyrimidin-4-ol derivatives can exist in different tautomeric forms, primarily the keto (-C(=O)-NH-) and enol (-C(OH)=N-) forms. The relative stability of these tautomers is crucial as it can significantly affect the molecule's chemical and biological properties. Computational studies are essential for determining the most stable tautomer by calculating the relative energies of each form. For similar pyrimidine compounds, the keto form is often found to be more stable in the solid state. The tautomeric equilibrium of this compound would be influenced by the electronic effects of the amino and methoxy substituents.

Prediction of Dominant Tautomers

Tautomerism, the phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton, is a key consideration for this compound. The molecule can theoretically exist in several tautomeric forms, primarily the keto-enol and amino-imino forms. Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the most stable tautomer.

A study focusing on the hydrated crystal structure of 6-amino-2-methoxypyrimidin-4(3H)-one provides significant insights. The designation "4(3H)-one" in the IUPAC name itself suggests the prevalence of the keto tautomer, where the oxygen atom at position 4 is double-bonded to the carbon, and a proton resides on the adjacent nitrogen at position 3. This form is also referred to as the lactam form.

DFT computational analysis has been employed to investigate the molecular geometry of this compound. Such studies, often corroborating experimental data from techniques like X-ray diffraction, help in understanding the intricate network of intermolecular interactions, including hydrogen bonding, which play a crucial role in stabilizing the crystal lattice. For derivatives of 4-hydroxypyrimidine, there is a noted strong preference for the 3H-keto tautomer in the solid state. frontiersin.org In a related compound, 2-amino-6-methyl pyrimidine-4-one, the AMPO1 tautomer (the keto form) is found to be more stable, particularly in aqueous environments. nih.gov

The stability of tautomers can be influenced by the surrounding environment. In the presence of certain molecules, such as acetic acid, some amino-methoxypyrimidines have been shown to form imino-tautomers through double proton transfer in the excited state. acs.org However, for this compound, the keto form is generally considered the most dominant and stable tautomer under standard conditions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Target Interactions

While specific docking studies for this compound are not extensively documented in publicly available literature, research on structurally similar pyrimidine derivatives provides a strong basis for predicting its binding behavior. Pyrimidine scaffolds are common in kinase inhibitors, where they often form key hydrogen bonds with the hinge region of the kinase domain.

For instance, studies on phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors have shown that these molecules typically form hydrogen bonds with key amino acid residues in the hinge region, such as Leu932 and Glu930. doaj.org They also engage in hydrophobic interactions with other residues within the binding pocket. doaj.org Similarly, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, investigated as inhibitors of cyclin-dependent kinases (CDK) 2, 4, and 6, also demonstrate the importance of the pyrimidine core in anchoring the inhibitor to the ATP binding site. nih.gov

Given its structure, this compound would be expected to act as a hydrogen bond donor via its amino group and the N-H group of the pyrimidinone ring, and as a hydrogen bond acceptor through the keto oxygen and the nitrogen atoms in the pyrimidine ring. The methoxy group could also participate in hydrophobic interactions within the binding pocket.

Binding Affinities against Biological Targets (e.g., kinases like JAK1, JAK2, CDK4)

The pyrimidine scaffold is a well-established "hinge-binder" for many kinases. acs.org The affinity and selectivity of these inhibitors can be modulated by the substituents on the pyrimidine core. For example, in a series of 4,6-disubstituted pyrimidine-based inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), the nature of the substituents significantly influenced the IC50 values. frontiersin.org

The following table presents data for various pyrimidine derivatives against different kinase targets, illustrating the potential inhibitory activity of this class of compounds.

| Compound Class | Target Kinase | Binding Affinity/Activity |

| Phenylaminopyrimidine derivatives | JAK2 | Hinge hydrogen bond interactions with Leu932, Glu930 |

| Pyrazolylaminopyrimidine derivatives | JAK2 | Hinge hydrogen bond interactions with Leu932, Glu930 |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Potent inhibitory activities |

| 4,6-disubstituted pyrimidine derivatives | MARK4 | IC50 values in the micromolar range |

It is important to note that these are illustrative examples, and the actual binding affinity of this compound would need to be determined through specific experimental assays.

Simulation of Molecular Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic interactions of molecules over time. These simulations can be used to assess the stability of a ligand-protein complex and to analyze the specific interactions that contribute to binding.

Conformational Analysis

The conformational flexibility of a ligand is a critical factor in its ability to bind to a target. MD simulations can explore the accessible conformations of this compound both in solution and within a protein's binding pocket. The pyrimidine ring itself is relatively rigid, but the exocyclic amino and methoxy groups have rotational freedom.

Studies on other pyrimidine derivatives have shown that the molecule can adopt specific conformations to fit optimally into the binding site. For example, in diarylpyrimidine inhibitors of HIV-1 reverse transcriptase, the molecule adopts a "U"-shaped conformation within the binding pocket. acs.org The conformational preferences of a molecule can also be influenced by its environment, such as the presence of water molecules. acs.org

Binding Dynamics

MD simulations of ligand-protein complexes can reveal the stability of the binding and the key interactions that are maintained over time. For pyrimidine-based kinase inhibitors, MD simulations have shown that the hydrogen bonds to the hinge region are often highly stable throughout the simulation. nih.gov

These simulations can also highlight the role of water molecules in mediating ligand-protein interactions. Water bridges, where a water molecule forms hydrogen bonds with both the ligand and the protein, can be crucial for binding affinity. The dynamic nature of these interactions, as revealed by MD simulations, provides a more complete picture of the binding event than static docking poses alone. acs.org

Structure Activity Relationship Sar Studies of 6 Amino 2 Methoxypyrimidin 4 Ol Derivatives

Impact of Substituent Position on Biological Activity

The position of substituents on the pyrimidine (B1678525) nucleus plays a critical role in determining the biological activities of its derivatives. nih.gov Research has consistently shown that even minor changes in substituent placement can lead to substantial differences in pharmacological effects. For instance, in the development of A3 adenosine (B11128) receptor (A3AR) antagonists based on a 4-amino-6-hydroxy-2-mercaptopyrimidine scaffold, the selection and placement of various substituents were guided by the hydrophobic nature of the A3AR binding site. This led to the identification of a derivative with a propyl group at R, a 4-chlorobenzyl group at R', and a methyl group at R'', which exhibited high potency and selectivity for the target receptor. nih.gov

Similarly, studies on aminopyri(mi)dine derivatives as fibroblast growth factor receptor 4 (FGFR4) inhibitors have highlighted the importance of substituent positions. The introduction of a methyl group at a specific position clashed with an amino acid residue in the binding pocket, disrupting the ideal binding pose and reducing inhibitory activity. nih.govresearchgate.net Conversely, removing methyl groups from another part of the molecule restored FGFR4 activity. nih.govresearchgate.net

In the context of antiviral agents, the position of a phosphonomethoxy)alkoxy side chain on the pyrimidine ring is crucial. O(6)-isomers of certain 6-hydroxypyrimidine derivatives displayed significant antiviral activity against a range of viruses, while the corresponding N(1)-isomers were inactive. nih.gov This demonstrates that the point of attachment of the side chain dictates the molecule's ability to interact with viral targets.

Furthermore, the antimicrobial activity of pyrimidine derivatives is also sensitive to substituent positioning. Modifications at the C4- and C6-positions of a pyrazolo[3,4-d]pyrimidine scaffold were found to be critical for cyclin-dependent kinase 2 (CDK2) inhibition and anticancer potency. nih.gov The presence of a thiophenethyl group at the C6-position was essential for anticancer activity, while the substitution pattern on the C4-aryl moiety was important for CDK2 inhibition. nih.gov

These examples underscore the principle that the spatial arrangement of functional groups around the pyrimidine core is a key determinant of biological activity, influencing everything from receptor binding to enzyme inhibition.

Modifications to Enhance Specific Biological Activities

Anticancer Activity

The pyrimidine scaffold is a well-established framework for the development of anticancer agents. rsc.org Modifications to the 6-Amino-2-methoxypyrimidin-4-ol (B69683) core and related structures have yielded potent and selective anticancer compounds.

One strategy involves the synthesis of hybrid molecules that combine the pyrimidine core with other pharmacologically active moieties. For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities. rsc.org One of these derivatives, compound 7b , demonstrated potent cytotoxic activity against MCF-7 and HeLa cancer cell lines with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Mechanistic studies revealed that this compound could induce apoptosis by targeting multiple signaling pathways, including the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. rsc.org

Another approach focuses on developing selective inhibitors of kinases involved in cancer progression. Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been designed as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma (HCC). nih.govresearchgate.netCompound 6O , a novel aminodimethylpyrimidinol derivative, exhibited potent FGFR4 inhibitory activity and was highly selective over other FGFR family members. nih.govresearchgate.net It effectively inhibited the proliferation of HCC cell lines and demonstrated significant anti-tumor and anti-angiogenic activity in a chick chorioallantoic membrane (CAM) tumor model. nih.govresearchgate.net

Furthermore, to address issues like metabolism-related toxicity of existing anticancer drugs, derivatives of amonafide, a DNA intercalator and topoisomerase II inhibitor, have been synthesized. By shifting the position of the arylamine from the 5-position to the 6-position, researchers created derivatives that were not acetylated by N-acetyl transferase-2 (NAT2), a metabolic process that leads to a toxic form of amonafide. nih.gov These new compounds, termed numonafides, retained the anticancer properties of amonafide, including cancer cell-selective growth inhibition, DNA intercalation, and topoisomerase II inhibition. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | Activity (IC50) | Reference |

| Compound 7b (Ursolic acid derivative) | MEK1 Kinase, RAS/Raf/MEK/ERK, PI3K/AKT/mTOR | MCF-7 | 0.48 ± 0.11 μM | rsc.org |

| HeLa | 0.74 ± 0.13 μM | rsc.org | ||

| Compound 6O (Aminodimethylpyrimidinol derivative) | FGFR4 Kinase | Hep3B | Strong anti-proliferative activity | nih.govresearchgate.net |

| Numonafides (Amonafide derivatives) | DNA intercalation, Topoisomerase II inhibition | Various cancer cells | Similar to amonafide | nih.gov |

Antiviral Activity

Modifications of the pyrimidine core have led to the discovery of compounds with significant antiviral properties. A key strategy in this area has been the introduction of phosphonomethoxyalkyl side chains.

Specifically, 6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives have shown promising activity against a range of viruses. nih.gov The antiviral efficacy is highly dependent on the substitution pattern on the pyrimidine ring. For instance, O(6)-isomers derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine were found to inhibit the replication of herpes viruses (HSV-1, HSV-2, VZV, CMV) and retroviruses (MSV, HIV-1, HIV-2). nih.gov The activity was most pronounced against retroviruses. nih.gov

Further research led to the synthesis of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. nih.gov The 5-cyano and 5-formyl derivatives of this series exhibited notable antiretroviral activity, with potencies comparable to the established antiviral drugs adefovir (B194249) and tenofovir. nih.gov

The stereochemistry of the side chain also plays a critical role. In a manner analogous to other antiviral nucleoside analogs, only the (R)-enantiomer of 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine demonstrated antiviral activity, while the (S)-enantiomer was essentially inactive. nih.gov This highlights the importance of the three-dimensional structure of these molecules for their interaction with viral enzymes.

Table 2: Antiviral Activity of this compound Derivatives

| Compound | Virus Target | Activity | Reference |

| O(6)-isomers of 6-[2-(phosphonomethoxy)ethoxy]pyrimidines | Herpes viruses (HSV-1, HSV-2, VZV, CMV), Retroviruses (MSV, HIV-1, HIV-2) | Inhibited replication | nih.gov |

| 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | Retroviruses | Pronounced activity, comparable to adefovir and tenofovir | nih.gov |

| 2,4-diamino-5-formyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | Retroviruses | Pronounced activity, comparable to adefovir and tenofovir | nih.gov |

| (R)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine | General antiviral | Active | nih.gov |

| (S)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine | General antiviral | Inactive | nih.gov |

Antimicrobial Activity

Derivatives of this compound have been explored for their potential as antimicrobial agents. The introduction of various substituents and heterocyclic rings has been a key strategy to enhance their activity against a range of bacteria and fungi.

In one study, a series of 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net These compounds showed moderate to good activity against both Gram-positive (Bacillus megaterium, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, as well as fungi (Aspergillus niger). researchgate.net

Another study focused on the synthesis of heterocyclic derivatives starting from 2-amino-4-hydroxy-6-methyl pyrimidine. researchgate.net The resulting compounds, which included oxazepine, β-lactam, imedazolidene, thiazolidine, and tetrazole derivatives, were tested for their biological activity against two types of bacteria. researchgate.net

The strategic manipulation of charge and hydrophobicity in antimicrobial peptides (AMPs) provides insights that can be applied to smaller molecules like pyrimidine derivatives. mdpi.com For example, increasing the hydrophobicity by adding aromatic residues like tryptophan and phenylalanine can enhance antimicrobial properties. mdpi.com Similarly, modifications that increase the positive charge can improve the interaction with negatively charged bacterial membranes. mdpi.com

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound Series | Target Microorganisms | Activity | Reference |

| 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitriles | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate to good | researchgate.net |

| Heterocyclic derivatives of 2-amino-4-hydroxy-6-methyl pyrimidine | Bacteria | Biologically active | researchgate.net |

Plant Growth Stimulant Activity

Derivatives of the pyrimidine core have demonstrated significant potential as plant growth stimulants. Research has focused on the synthesis of novel compounds by introducing various functional groups and heterocyclic systems to the pyrimidine ring.

A series of novel derivatives based on 2-amino-substituted 6-methylpyrimidin-4-ols were synthesized and evaluated for their effect on plant growth. researchgate.net These compounds, which included O-substituted products and those with a combination of pyrimidine and oxadiazole rings, exhibited a pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to the standard, heteroauxin. researchgate.net

In another study, derivatives of 2-amino-6-methylpyrimidine-4(3H)-thione were synthesized, including compounds containing an azole or azine heterocycle linked through a sulfur atom or a thiomethylene group. researchgate.net These compounds also showed a marked stimulating effect on plant growth, with activities in the range of 43–96% compared to heteroauxin. researchgate.net The research suggests that the combination of the pyrimidine ring with other heterocyclic systems can lead to enhanced plant growth-regulating properties. researchgate.net

Table 4: Plant Growth Stimulant Activity of this compound Derivatives

| Compound Series | Activity Compared to Heteroauxin | Reference |

| 2-Amino-substituted 6-methylpyrimidin-4-ol derivatives | 46-93% | researchgate.net |

| 2-Amino-6-methylpyrimidine-4(3H)-thione derivatives | 43-96% | researchgate.net |

Kinase Inhibition

The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, which are crucial in treating diseases like cancer. nih.gov Modifications of the this compound framework have led to the development of potent and selective kinase inhibitors.

Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. nih.govresearchgate.netCompound 6O , from this series, showed highly selective FGFR4 inhibitory activity over other FGFR family members. nih.govresearchgate.net This selectivity is attributed to specific interactions within the kinase's active site. Molecular docking studies revealed that the presence or absence of a methyl group at a particular position could significantly impact the binding affinity and inhibitory potency. nih.govresearchgate.net

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is another important core for kinase inhibitors. nih.gov Modifications at the C4 and C6 positions of this scaffold have been explored to develop inhibitors of various kinases, including cyclin-dependent kinases (CDKs). For instance, a thiophenethyl group at the C6-position was found to be crucial for anticancer potency, while the substitution pattern on the C4-aryl moiety influenced CDK2 inhibition. nih.gov

Furthermore, purine (B94841) derivatives synthesized from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol have been shown to act as selective kinase inhibitors, with some exhibiting enhanced selectivity towards Protein Kinase A (PKA).

Table 5: Kinase Inhibition by this compound Derivatives

| Compound Series/Derivative | Target Kinase | Key Findings | Reference |

| Compound 6O (Aminodimethylpyrimidinol derivative) | FGFR4 | Highly selective inhibitor, potent anti-tumor activity. | nih.govresearchgate.net |

| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | C6-thiophenethyl group essential for anticancer potency; C4-aryl substitution affects CDK2 inhibition. | nih.gov |

| Purine derivatives from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | PKA | Act as selective kinase inhibitors. |

Correlation between Structural Features and Pharmacological Profile

The pharmacological profile of derivatives of this compound is intricately linked to the nature and position of various substituents on the pyrimidine core. Structure-Activity Relationship (SAR) studies have demonstrated that minor structural modifications can lead to significant changes in biological activity and selectivity.

Research into 2,4-disubstituted pyrimidine derivatives has revealed that both steric and electronic factors at the C-2 and C-4 positions of the pyrimidine ring are critical for cholinesterase inhibition. nih.gov The inhibitory activity of these compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is highly sensitive to the substituents at these positions. nih.gov For instance, in a series of N-benzylpyrimidine derivatives, the substitution at the C-2 position with different piperazine (B1678402) rings influenced AChE inhibition. The introduction of a methyl group at the 4-position of the piperazine ring resulted in moderate AChE inhibition, while extending the alkyl chain to a propyl group led to enhanced inhibitory activity. nih.gov

Furthermore, the introduction of a naphthylmethyl group at the C-4 amino position, combined with a pyrrolidin-1-yl group at the C-2 position, yielded a potent AChE inhibitor. nih.gov Conversely, replacing the pyrrolidine (B122466) with a 4-methylpiperidine (B120128) at the C-2 position resulted in a potent and selective BuChE inhibitor. nih.gov This highlights the nuanced interplay of substituents in determining both potency and selectivity.

| Compound | C-2 Substituent | C-4 Substituent | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|---|---|

| 7d | 4-Methylpiperazin-1-yl | N-benzyl-amine | 24.9 | - |

| 7k | 4-Propylpiperazin-1-yl | N-benzyl-amine | 15.3 | - |

| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl)-amine | 5.5 | - |

| 9e | 4-Methylpiperidin-1-yl | N-(naphth-1-ylmethyl)-amine | - | 2.2 |

In the context of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, SAR studies on aminodimethylpyrimidinol derivatives have underscored the importance of specific substitutions for achieving high potency and selectivity. nih.gov The introduction of methyl groups on the pyrimidine ring was generally found to cause a steric clash with the hinge region of the FGFR4 kinase domain, thereby weakening the binding affinity. However, a notable exception was observed when a difluoro-substituted dimethoxyphenyl ring was combined with the dimethylpyrimidine core, which maintained a conformation suitable for strong binding. nih.gov This indicates that a combination of specific substitutions can overcome potentially unfavorable steric interactions. nih.gov

| Compound Core | Key Substituents | Observed FGFR4 Inhibitory Activity |

|---|---|---|

| Dimethylpyrimidine | Difluoro substituent on dimethoxyphenyl ring | Potent and highly selective |

| Trimethylpyridine or Dimethylpyrimidine | General methyl group introduction | Generally low, due to steric clash |

The pharmacological profile of pyrimidine derivatives extends beyond enzyme inhibition. Studies on 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have shown pronounced plant growth-stimulating activity. researchgate.net The biological activity in this domain was found to be dependent on the nature of the O-substituted groups. researchgate.net Similarly, derivatives of 6-aminouracil (B15529) have been investigated for their antimicrobial properties. In this case, the electronic properties of the substituents on a phenyl ring attached to the core were critical, with electron-withdrawing groups at the para position leading to diminished antibacterial activity. medwinpublishers.com

| Position | Substituent | Contribution to Pharmacological Profile |

|---|---|---|

| 8 | 2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl | Essential for oral activity |

| 5 | Methyl | Critical for potency |

| 7 | n-Propyl | Critical for potency |

These examples collectively illustrate that the pharmacological profile of this compound derivatives is a multifactorial property, governed by the intricate interplay of steric and electronic effects of substituents around the central pyrimidine ring.

Biological Activities and Potential Applications of 6 Amino 2 Methoxypyrimidin 4 Ol and Its Derivatives

Anticancer Research

Derivatives based on the aminopyrimidine structure are prominent in anticancer research due to their ability to act as inhibitors for key enzymes involved in cell growth and proliferation. nih.gov

Inhibition of Tumor Growth

Numerous studies have demonstrated the potent anti-proliferative effects of aminopyrimidine derivatives across various cancer cell lines.

Newly synthesized derivatives of 6-amino-9-sulfonylpurine have shown a promising capacity to inhibit the growth of a range of human carcinoma, leukemia, and lymphoma cells. nih.gov Similarly, a series of novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives have demonstrated significant anti-proliferative activity against several cancer cell lines, including Hep3B, A549, HeLa, C6, HT29, and MCF7. nih.gov

In a specific example, a derivative of aminodimethylpyrimidinol, compound 6O, was shown to effectively inhibit the growth of hepatocellular carcinoma (HCC). nih.gov In a chick chorioallantoic membrane (CAM) tumor model implanted with Hep3B cells, compound 6O dose-dependently inhibited tumor growth, with an efficacy nearly comparable to the positive control, BLU9931. nih.gov

| Compound Series | Tested Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives | Hep3B, A549, HeLa, C6, HT29, MCF7 | High anti-proliferative activity. | nih.gov |

| Aminodimethylpyrimidinol derivative (Compound 6O) | Hep3B (Hepatocellular Carcinoma) | Strong anti-proliferative activity and inhibition of tumor growth in a CAM model. | nih.gov |

| 6-Amino-9-sulfonylpurine derivatives | Human carcinoma, leukemia, and lymphoma cells | Inhibition of cell growth. | nih.gov |

Interference with DNA Synthesis in Cancer Cells

A key mechanism through which these compounds exert their anticancer effects is by interfering with cellular processes essential for cancer cell survival, such as DNA synthesis and repair, often leading to programmed cell death (apoptosis).

Derivatives of 6-amino-9-sulfonylpurine have been shown to induce apoptosis in human leukemia cells. nih.gov For instance, the compound 6-Amino-SPD was found to cause a significant increase in both early and late-stage apoptosis in K562 leukemia cells. nih.gov This process was linked to the intrinsic mitochondrial pathway, as evidenced by the increased expression of cytochrome c and caspase 3 genes. nih.gov The induction of apoptosis is a critical method for eliminating cancerous cells.

Furthermore, studies on 2-amino-4-aryl-6-pyridopyrimidines have revealed that these molecules have a strong binding affinity for DNA and bovine serum albumin (BSA), suggesting that their mechanism of action may involve direct interaction with macromolecules vital for cell replication and function. nih.gov

Selectivity towards Cancer Cell Lines

A crucial aspect of cancer therapy is the ability of a drug to selectively target cancer cells while minimizing harm to healthy cells. Research has focused on developing aminopyrimidine derivatives with high selectivity.

One notable example is the aminodimethylpyrimidinol derivative, compound 6O, which was developed as a selective inhibitor for Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC). nih.gov This compound exhibited at least 8-fold higher selectivity for FGFR4 compared to other kinases in the FGFR family (FGFR1-3). nih.govresearchgate.net This selectivity is attributed to the dimethylpyrimidine core, which creates a steric clash with the hinge region of FGFR1-3, preventing strong binding, while maintaining a conformation suitable for potent interaction with FGFR4. nih.govresearchgate.net Consequently, compound 6O showed strong anti-proliferative activity against the Hep3B HCC cell line, which is particularly sensitive to FGFR4 inhibition. nih.gov

In another study, derivatives of 4-aminopyrazolo[3,4-d]pyrimidine showed varied efficacy based on their structural modifications. The introduction of halogen-substituted aromatic acids significantly improved the growth inhibition of cancer cell lines, whereas bulky heterocyclic groups did not enhance activity, demonstrating the importance of specific structural features for selective anticancer action. nih.gov

| Compound/Derivative Series | Target | Selectivity Profile | Reference |

|---|---|---|---|

| Aminodimethylpyrimidinol derivative (Compound 6O) | FGFR4 | Exhibited at least 8-fold higher selectivity for FGFR4 over FGFR1, FGFR2, and FGFR3. | nih.govresearchgate.net |

| 4-aminopyrazolo[3,4-d]pyrimidine derivatives | Cancer Cell Lines | Activity was significantly improved by halogen-substituted aromatic acids compared to bulky heterocyclic groups. | nih.gov |

Targeting Kinases in Cancer Progression (e.g., JAK1, JAK2, CDK4)

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Derivatives of aminopyrimidines have been designed to selectively inhibit specific kinases involved in cancer progression.

The Janus kinase (JAK) family, particularly JAK2, is a crucial target in myeloproliferative neoplasms (MPNs). nih.gov A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors. nih.gov The optimized compound, A8, demonstrated excellent potency against JAK2 kinase with an IC50 value of 5 nM and exhibited significant selectivity over other JAK family members (38.6-fold for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2). nih.gov This selectivity is advantageous as it may reduce the side effects associated with inhibiting other kinases like JAK1, which is involved in various inflammatory pathways. nih.gov

The combination of inhibiting different kinases is also a promising strategy. For instance, the triple combination of a JAK1/2 inhibitor (ruxolitinib), a CDK4/6 inhibitor (LEE011), and a PIM kinase inhibitor (PIM447) has shown enhanced efficacy in MPN models compared to ruxolitinib (B1666119) alone, leading to increased apoptosis and reduced disease burden. nih.gov

| Compound Series | Target Kinase | Inhibitory Activity (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (Compound A8) | JAK2 | 5 nM | 38.6x vs JAK1, 54.6x vs JAK3, 41.2x vs TYK2 | nih.gov |

| Aminodimethylpyrimidinol derivative (Compound 6O) | FGFR4 | - | >8x vs FGFR1-3 | nih.govresearchgate.net |

Antimicrobial Research

In addition to their anticancer properties, derivatives of aminopyrimidines have been investigated for their potential to combat microbial infections.

Antibacterial Activity

Several series of compounds derived from or related to the aminopyrimidine structure have demonstrated notable antibacterial effects.

A study on new 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives found that they possessed high anti-microbial activity. nih.gov Similarly, formazan (B1609692) derivatives synthesized from 2-amino-4-hydroxy-6-methyl pyrimidine (B1678525) were also evaluated for their biological activity against two different types of bacteria. researchgate.net

In a different study, a series of 7-methoxyquinoline (B23528) derivatives were synthesized, including compounds bearing a pyrimidine ring. nih.gov The results indicated that the 2-pyrimidinyl derivatives were generally more potent than the 4-pyrimidinyl derivatives. One compound in particular, a sulfamethazine (B1682506) derivative (3l), showed the highest effect against most of the tested bacterial and fungal strains. nih.gov

| Compound Series | Key Finding | Reference |

|---|---|---|

| 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives | Demonstrated high anti-microbial activity. | nih.gov |

| Formazan derivatives from 2-amino-4-hydroxy-6-methyl pyrimidine | Showed antibacterial activity against tested strains. | researchgate.net |

| 7-methoxyquinoline derivatives with a pyrimidine moiety | 2-Pyrimidinyl derivatives were more potent than 4-pyrimidinyl derivatives. | nih.gov |

Antifungal Activity

Derivatives of pyrimidine have shown notable efficacy as antifungal agents, with some compounds exhibiting potency greater than commercially available fungicides. nih.gov Research into novel pyrimidine derivatives has demonstrated their ability to inhibit the growth of a wide range of phytopathogenic fungi. nih.govnih.gov

In one study, three series of new pyrimidine derivatives were synthesized and evaluated against fourteen different plant-pathogenic fungi. nih.gov The results indicated that many of the synthesized compounds possessed significant fungicidal activities. nih.gov For instance, against Phytophthora infestans (PI), which causes late blight in potatoes and tomatoes, some of the new derivatives showed activities one to three times higher than the commercial fungicide dimethomorph. nih.gov

Another study focused on pyrimidine derivatives containing an amide moiety. nih.gov These compounds were tested against several pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, demonstrated a 100% inhibition rate against Phomopsis sp. at a concentration of 50 μg/ml, outperforming the commercial fungicide Pyrimethanil, which showed an 85.1% inhibition rate. nih.gov Specifically, one derivative exhibited an EC50 value of 10.5 μg/ml against Phompsis sp., which was significantly better than that of Pyrimethanil (32.1 μg/ml). nih.gov

Table 1: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound Type | Target Fungi | Key Finding | Reference |

|---|---|---|---|

| Novel Pyrimidine Derivatives | Phytophthora infestans (PI) | 1-3 times higher activity than dimethomorph. | nih.gov |

| Pyrimidine Derivatives with Amide Moiety | Phomopsis sp. | 100% inhibition rate at 50 μg/ml, superior to Pyrimethanil. | nih.gov |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phompsis sp. | EC50 value of 10.5 μg/ml, better than Pyrimethanil (32.1 μg/ml). | nih.gov |

| 4-Thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole | Candida albicans | Potent activity compared to griseofulvin. | nih.gov |

Antiviral Research

The structural diversity of pyrimidine derivatives has also made them attractive candidates in the search for new antiviral agents. nih.govasianjpr.com Research has explored their potential against a variety of viruses, including RNA viruses and the human immunodeficiency virus (HIV).

RNA viruses represent a significant threat to public health, and the development of effective antiviral agents is a global priority. mdpi.com Pyrimidine derivatives have been investigated for their ability to interfere with the life cycle of these viruses.

One area of research has focused on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses. frontiersin.org A study on derivatives of acetylarylamine-S-DACOs, which contain a pyrimidine core, identified compounds with inhibitory activity against the Zika virus (ZIKV), a flavivirus. frontiersin.org The most potent compound, 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide, was found to target the ZIKV NS5 RdRp. frontiersin.org This compound inhibited ZIKV RNA replication with an EC50 of 6.87 ± 1.21 μM and inhibited ZIKV-induced plaque formation with an EC50 of 7.65 ± 0.31 μM. frontiersin.org

Furthermore, research on 4-anilino-6-aminoquinazoline derivatives has shown high anti-MERS-CoV activities. nih.gov One compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, was identified as a hit for inhibiting MERS-CoV infection. nih.gov Through optimization, another derivative exhibited a high inhibitory effect with an IC50 of 0.157 μM. nih.gov

The fight against HIV has seen the development of numerous antiviral drugs, and pyrimidine derivatives have contributed to this effort. Dihydropyrimidin-4(3H)-ones (DABOs) are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have shown potent anti-HIV-1 activity. nih.gov

Research on α-methoxy substituted DABOs has demonstrated their potential as "second generation" NNRTIs. nih.gov These compounds showed picomolar to nanomolar potency against wild-type HIV-1 and a 10 to 100-fold increased potency against clinically relevant mutant strains. nih.gov The introduction of a methoxy (B1213986) group at the α-benzylic position was highlighted as a key modification for improving the antiviral profile. nih.gov

Additionally, studies on 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have identified compounds with inhibitory activity against HIV-1 and HIV-2. nih.gov Specifically, the O(6)-isomers derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine were found to be active against retroviruses. nih.gov

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound Class/Derivative | Virus | Mechanism/Finding | Reference |

|---|---|---|---|

| Acetylarylamine-S-DACOs | Zika Virus (ZIKV) | Targets ZIKV NS5 RNA-dependent RNA polymerase (RdRp). EC50 of 6.87 ± 1.21 μM for RNA replication inhibition. | frontiersin.org |

| 4-Anilino-6-aminoquinazolines | MERS-CoV | Inhibits MERS-CoV infection with IC50 of 0.157 μM for an optimized derivative. | nih.gov |

| α-Methoxy Dihydropyrimidin-4(3H)-ones (DABOs) | HIV-1 (wild-type and mutant strains) | Potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with picomolar to nanomolar activity. | nih.gov |

| 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines | HIV-1 and HIV-2 | O(6)-isomers showed inhibitory activity against retroviruses. | nih.gov |

Enzyme Inhibition Studies

The biological activities of pyrimidine derivatives often stem from their ability to interact with and inhibit specific enzymes. This has made them valuable tools in studying metabolic pathways and as potential therapeutic agents that target viral proteins.

Pyrimidine derivatives have been shown to be effective inhibitors of various metabolic enzymes. researchgate.netnih.gov A study on novel synthesized pyrimidine derivatives investigated their inhibitory effects on several enzymes, including carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.netnih.gov

The results demonstrated that these derivatives had significant inhibitory potential. researchgate.netnih.gov For example, the Ki values (inhibition constants) were in the nanomolar range for several of these enzymes: 39.16 ± 7.70 to 144.62 ± 26.98 nM against hCA I, 18.21 ± 3.66 to 136.35 ± 21.48 nM against hCA II, 33.15 ± 4.85 to 52.98 ± 19.86 nM against AChE, and 31.96 ± 8.24 to 69.57 ± 21.27 nM against BChE. researchgate.netnih.gov These enzymes are associated with various diseases, suggesting the broad therapeutic potential of pyrimidine derivatives. researchgate.netnih.gov

Another study investigated the inhibitory effects of pyrimidine and its derivatives on glutathione (B108866) reductase (GR), an important enzyme in cellular defense against oxidative stress. juniperpublishers.com The research found that 4-amino-2,6-dichloropyrimidine (B161716) was the most effective inhibitor of GR, with Ki values in the micromolar range (0.979±0.23 - 2.984±0.83 µM). juniperpublishers.com

The antiviral activity of pyrimidine derivatives is often linked to their ability to interact with and inhibit viral proteins. As mentioned previously, derivatives of acetylarylamine-S-DACOs target the ZIKV NS5 RdRp. frontiersin.org Molecular docking studies have provided insights into these interactions, showing that the compounds can bind to the palm region of the RdRp through hydrogen bonds with key amino acid residues. frontiersin.org

In the context of HIV, the anti-HIV activity of DABOs is due to their inhibition of the viral reverse transcriptase enzyme. nih.gov The introduction of an α-methoxy group can enhance the binding of these compounds to the enzyme, leading to increased potency against both wild-type and drug-resistant viral strains. nih.gov

Furthermore, research has shown that inhibition of pyrimidine biosynthesis can reverse the block of mRNA nuclear export mediated by viral virulence factors. nih.gov This suggests that pyrimidine metabolism plays a crucial role in the ability of viruses to take over the host cell's machinery and that targeting this pathway can be an effective antiviral strategy. nih.gov

Table 3: Enzyme Inhibition by Pyrimidine Derivatives

| Derivative Class | Target Enzyme | Inhibition Data (Ki values) | Reference |

|---|---|---|---|

| Novel Pyrimidine Derivatives | Carbonic Anhydrase I (hCA I) | 39.16 ± 7.70 – 144.62 ± 26.98 nM | researchgate.netnih.gov |

| Carbonic Anhydrase II (hCA II) | 18.21 ± 3.66 – 136.35 ± 21.48 nM | researchgate.netnih.gov | |

| Acetylcholinesterase (AChE) | 33.15 ± 4.85 – 52.98 ± 19.86 nM | researchgate.netnih.gov | |

| Butyrylcholinesterase (BChE) | 31.96 ± 8.24 – 69.57 ± 21.27 nM | researchgate.netnih.gov | |

| α-Glycosidase | 17.37 ± 1.11 – 253.88 ± 39.91 nM | researchgate.netnih.gov | |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979±0.23 - 2.984±0.83 µM | juniperpublishers.com |

Plant Growth Regulation

While direct studies on the application of 6-amino-2-methoxypyrimidin-4-ol (B69683) as a plant growth regulator are not extensively documented in publicly available research, the broader class of pyrimidine derivatives is significant in agricultural chemistry. For instance, related compounds like 2-amino-4-methoxy-6-methylpyrimidine (B1269087) are utilized in the formulation of agrochemicals, including herbicides and fungicides, to protect crops and improve yields. alzchem.com The structural similarity suggests that this compound could serve as a valuable intermediate for synthesizing new agrochemical agents. The development of such compounds often involves creating derivatives to enhance efficacy and selectivity for specific agricultural targets.

Research Chemical Applications

As a research chemical, this compound and its analogs are valuable for their role as intermediates in organic synthesis. The aminopyrimidine scaffold is a core component in the creation of a wide array of functional molecules. This is particularly evident in medicinal chemistry, where it serves as a starting material for drugs targeting key biological pathways, such as antiviral and anticancer agents. bldpharm.com The reactivity of the amino and hydroxyl groups on the pyrimidine ring allows for diverse chemical modifications.

The structure of this compound, featuring an amino group adjacent to a ring nitrogen, makes it a suitable candidate for cyclocondensation reactions. These reactions are fundamental in building fused heterocyclic systems, where another ring is constructed onto the pyrimidine core. Research on analogous compounds demonstrates this potential. For example, various aminopyrimidines can react with bifunctional electrophiles to yield complex polycyclic structures like triazolopyrimidines. researchgate.net These reactions often involve the amino group and a ring nitrogen acting as nucleophiles to form new heterocyclic rings, a process that can be influenced by reaction conditions and the nature of the reacting partner.

Crystallization is a critical process in chemical research and manufacturing, used for the purification and structural elucidation of compounds. For derivatives of this compound, such as 4-amino-2,6-dimethoxypyrimidine, crystallization is a key step to obtain a pure product. The physical properties of such crystalline solids are important for their handling and formulation.

Table 1: Physical and Chemical Properties of a Related Compound

| Property | Value | Compound Name |

|---|---|---|

| Molecular Formula | C6H9N3O2 | 4-Amino-2,6-dimethoxypyrimidine |

| Molecular Weight | 155.15 g/mol | 4-Amino-2,6-dimethoxypyrimidine |

| Melting Point | 149-152 °C | 4-Amino-2,6-dimethoxypyrimidine |

This data is for a structurally related compound and is presented for illustrative purposes.

The aminopyrimidine framework of this compound is a versatile starting point for the synthesis of a multitude of other heterocyclic compounds. The reactivity of the amino group allows for the introduction of various substituents, leading to new derivatives with potentially unique biological or chemical properties. For instance, research on 2-amino-4-hydroxy-6-methyl pyrimidine shows it can be used to synthesize Schiff bases, which can then be converted into more complex oxazepine derivatives. Similarly, other substituted aminopyrimidines are used to create fused ring systems like pyridopyrimidines. These synthetic pathways highlight the role of aminopyrimidines as foundational molecules in the construction of diverse and complex chemical architectures.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4-hydroxy-6-methyl pyrimidine |

| 2-Amino-4-methoxy-6-methylpyrimidine |

| 4-Amino-2,6-dimethoxypyrimidine |

| Pyridopyrimidines |

| Schiff bases |

| Triazolopyrimidines |

Future Research Directions and Therapeutic Implications

Development of Novel Therapeutic Agents

The inherent versatility of the 6-Amino-2-methoxypyrimidin-4-ol (B69683) structure allows for the design and synthesis of a diverse array of derivatives with potential therapeutic applications. Research has demonstrated that modifications to the pyrimidine (B1678525) core can lead to compounds with significant biological effects.

One promising area is the development of anticancer agents . A novel series of 6-amino-5-cyano-2-thiopyrimidines, structurally related to this compound, has been synthesized and evaluated for in vitro anticancer activity. nih.gov One particular compound from this series, 1c , exhibited broad-spectrum anticancer activity against nine different cancerous subpanels, with notable selectivity towards leukemia. nih.gov Further molecular analysis suggested that this compound might serve as a model for designing new anticancer drugs in the future. nih.gov

Another significant therapeutic target is the adenosine (B11128) receptor . Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and evaluated as antagonists for the A3 adenosine receptor (A3AR). nih.govebi.ac.uk Through strategic modifications, a derivative, 5m , was identified as a potent and selective A3AR antagonist with a high binding affinity. nih.govebi.ac.uk This highlights the potential of the pyrimidine scaffold in developing treatments for conditions where A3AR plays a crucial role.

Furthermore, derivatives of 2-amino-4,6-disubstituted-pyrimidines have been explored as A1 adenosine receptor (A1AR) antagonists . nih.gov A large library of these compounds was synthesized and showed potent and highly selective A1AR ligand activity. nih.gov This research opens doors for developing therapies for cardiovascular and other conditions where A1AR modulation is beneficial.

The pyrimidine nucleus is also a key feature in the development of antiplatelet agents . Novel N6 derivatives of 8-azapurine (B62227) have been designed and synthesized, showing potential for inhibiting human platelet aggregation. nih.gov This line of research could lead to new treatments for thrombotic diseases.

| Therapeutic Target | Derivative Class | Key Findings |

| Cancer (Leukemia) | 6-amino-5-cyano-2-thiopyrimidines | Compound 1c showed broad-spectrum anticancer activity with high selectivity for leukemia. nih.gov |

| A3 Adenosine Receptor | 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives | Compound 5m was identified as a potent and selective A3AR antagonist. nih.govebi.ac.uk |

| A1 Adenosine Receptor | 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles | A large library of potent and selective A1AR antagonists was developed. nih.gov |

| Platelet Aggregation | N6 derivatives of 8-azapurine | Novel derivatives demonstrated potential as antiplatelet agents. nih.gov |

Exploration of Additional Biological Targets and Pathways

The structural features of this compound and its derivatives suggest their potential to interact with a variety of biological targets beyond those already identified. The hydrogen bonding capabilities of the amino and hydroxyl groups, coupled with the aromatic nature of the pyrimidine ring, allow for diverse molecular interactions.

Future research should focus on screening derivatives of this compound against a broader range of biological targets. For instance, the pyrimidine nucleus is known to be a part of molecules with diverse activities, including antimicrobial and plant growth stimulating properties. researchgate.netresearchgate.net A series of novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols demonstrated a pronounced stimulating action on plant growth. researchgate.net

Moreover, the investigation of 2-amino-4,6-diphenylnicotinonitriles, which share a similar 2-aminopyrimidine (B69317) core, has revealed their potential as fluorescent sensors and their cytotoxicity against breast cancer cell lines. mdpi.com This suggests that derivatives of this compound could also be explored for applications in bio-imaging and as cytotoxic agents against other cancer types.

The exploration of how these compounds influence various signaling pathways is also a critical area of future research. For example, the anticancer activity of the 2-thiopyrimidine derivative 1c was linked to its potential interaction with the PI3K pathway and its ability to induce apoptosis through the regulation of Bax, Bcl2, caspase-3, and p53. nih.gov Understanding these mechanisms at a molecular level will be crucial for the rational design of more potent and selective therapeutic agents.

Advanced Synthetic Strategies for Diverse Derivatives

The generation of a diverse library of this compound derivatives is essential for comprehensive structure-activity relationship (SAR) studies and for identifying lead compounds with optimal therapeutic properties. Advanced and efficient synthetic methodologies are key to achieving this.

Recent research has highlighted several effective synthetic approaches. For instance, a one-pot, three-component reaction has been successfully used to synthesize a large library of 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles. nih.gov This Biginelli-inspired method involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines, providing the desired products in moderate to excellent yields. nih.gov

Conventional procedures, such as nucleophilic substitution, diazotization, and amination or hydrazonation, have also been employed to synthesize N6 derivatives of 8-azapurine from commercially available starting materials. nih.gov Furthermore, the synthesis of novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives has been achieved through simple and accessible methods, including the conversion to O-substituted derivatives from their sodium salts. researchgate.net

The synthesis of various heterocyclic compounds, such as oxazepine, β-lactam, imidazolidine, thiazolidine, and tetrazole, has been accomplished starting from 2-amino-4-hydroxy-6-methyl pyrimidine. researchgate.net These methods provide a toolkit for creating a wide range of derivatives by introducing different functional groups and ring systems, thereby expanding the chemical space for biological screening.

Future efforts should focus on developing even more efficient and versatile synthetic routes, possibly incorporating combinatorial chemistry and high-throughput synthesis techniques to accelerate the discovery of novel bioactive molecules based on the this compound scaffold.

Translational Research and Preclinical Studies

Promising derivatives of this compound identified through in vitro screening must undergo rigorous preclinical evaluation to assess their potential for clinical development. This involves a series of studies to determine their efficacy, safety, and pharmacokinetic profiles in living organisms.

A preliminary exploration of the pharmacokinetic profile of the most attractive A1AR antagonist ligands has already been initiated. nih.gov This is a critical step in translational research, as it provides insights into how the compounds are absorbed, distributed, metabolized, and excreted (ADME) by the body.

For anticancer drug candidates like the 2-thiopyrimidine derivative 1c , preclinical studies would involve assessing its efficacy in animal models of leukemia. nih.gov Such studies would also evaluate its safety profile in vivo, building upon the initial findings that it showed a good safety profile against a normal human lung fibroblast cell line. nih.gov

Translational research for A3AR antagonists like 5m would involve testing their efficacy in animal models of diseases where A3AR is implicated, such as inflammatory conditions or cancer. nih.govebi.ac.uk Similarly, the antiplatelet activity of novel 8-azapurine derivatives would need to be confirmed in in vivo models of thrombosis. nih.gov

The ultimate goal of this translational research is to bridge the gap between basic scientific discovery and clinical application, paving the way for the development of new medicines based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Amino-2-methoxypyrimidin-4-ol, and how can purity be ensured?

- Methodological Answer : A typical synthesis involves nitration and substitution reactions. For example, 4,6-dichloro-o-nitropyrimidine can be treated with sodium nitrite in acidic conditions to introduce amino groups, followed by methoxylation using methanol under reflux. Purification often employs recrystallization from ethanol or column chromatography. Purity is verified via melting point analysis (214–216°C) and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the methoxy (-OCH3) and amino (-NH2) substituents.

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-O stretches for methoxy groups).

- Mass Spectrometry : Validates molecular weight (141.13 g/mol) and fragmentation patterns .

Q. How does hydrogen bonding influence the crystal packing of this compound?

- Methodological Answer : The amino and hydroxyl groups participate in N–H···O and O–H···N hydrogen bonds, forming cyclic motifs. Graph set analysis (e.g., Etter’s R²₂(8) patterns) can map these interactions. X-ray diffraction studies are essential to resolve bond angles and distances, which impact solubility and stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries, vibrational frequencies, and electronic properties. Discrepancies in experimental vs. computed IR/NMR data may arise from solvent effects or crystal packing, which can be addressed using polarizable continuum models (PCM) .

Q. What strategies improve reaction yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalytic Optimization : Use Pd/C or CuI catalysts for cross-coupling reactions to introduce aryl/alkyl groups.

- Temperature Control : Maintain reflux conditions (e.g., 80°C in ethanol) to minimize side reactions.

- Protection-Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) during methoxylation to prevent undesired substitutions .

Q. How do structural modifications (e.g., halogenation) affect the biological activity of this compound?

- Methodological Answer : Introducing halogens (e.g., Cl at the 4-position) enhances electrophilicity, improving interactions with biological targets like enzymes. Activity is assessed via in vitro assays (e.g., inhibition of nitric oxide synthase). Comparative studies using analogs (e.g., 4-chloro-6-methoxy derivatives) reveal structure-activity relationships .

Q. What analytical challenges arise in detecting trace impurities, and how are they mitigated?

- Methodological Answer : Impurities from incomplete nitration or methoxylation are identified via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。